N-(Cyanomethyl)-2-indazol-2-ylacetamide
Description
Historical Context of Indazole-Based Acetamide Research
Indazole derivatives first emerged as biologically active scaffolds in the late 20th century, with early studies focusing on their kinase inhibitory potential. The incorporation of acetamide functionalities gained traction after seminal work by Janssen Pharmaceuticals demonstrated the antimalarial efficacy of N-acetamide indoles. This spurred interest in isosteric replacements, leading to the exploration of indazole analogs. A pivotal advancement occurred in 2023 with the development of visible-light-promoted cyanomethylation protocols using Ir(ppy)₃ photocatalysts, which enabled direct C–H functionalization of 2H-indazoles with bromoacetonitrile.
Parallel innovations in Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reactions allowed the modular assembly of triazole-linked indazole acetamides, while hydrazide coupling strategies provided routes to oxadiazole hybrids. The structural evolution of these compounds is summarized in Table 1.
Table 1: Key Developments in Indazole-Acetamide Synthesis
Significance in Contemporary Chemical Science
The strategic incorporation of both indazole and cyanomethyl-acetamide moieties confers unique advantages:
Pharmacological Profile : Indazole cores exhibit high affinity for adenosine receptors and kinase domains, while the cyanomethyl group modulates electronic properties through its strong electron-withdrawing nature. This combination has proven effective in acetylcholinesterase (AChE) inhibition, with derivative Tl45b demonstrating IC₅₀ values of 0.071 μM – surpassing clinical benchmark donepezil.
Synthetic Flexibility : Modern protocols enable diversification at three positions:
Material Science Applications : The planar indazole system facilitates π-stacking in supramolecular assemblies, while the polar cyanomethyl-acetamide group enhances solubility in aprotic solvents – critical for photovoltaic and catalytic applications.
Research Gap Analysis and Scientific Rationale
Despite progress, critical gaps persist:
- Stereoelectronic Effects : Limited data exist on how cyanomethyl orientation (Z/E isomerism) affects indazole ring electron density. Quantum mechanical studies could clarify this relationship.
- Metabolic Stability : While N-(cyanomethyl) groups improve blood-brain barrier penetration, their susceptibility to amidase cleavage remains uncharacterized.
- Synthetic Limitations : Current visible-light methods achieve only 45–68% yields for C3-substituted indazoles, necessitating improved catalytic systems.
Emerging opportunities include:
Properties
IUPAC Name |
N-(cyanomethyl)-2-indazol-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-5-6-13-11(16)8-15-7-9-3-1-2-4-10(9)14-15/h1-4,7H,6,8H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDRROHKVYWDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1)CC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-2-indazol-2-ylacetamide typically involves the reaction of 2-indazolecarboxylic acid with cyanomethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(Cyanomethyl)-2-indazol-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Pharmacological Applications
N-(Cyanomethyl)-2-indazol-2-ylacetamide has been investigated for its potential as a therapeutic agent in several medical conditions. Its applications can be categorized as follows:
1.1. Anticancer Activity
Research indicates that compounds related to this compound may exhibit anticancer properties. For instance, derivatives of indazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers . The mechanism often involves the modulation of cellular pathways associated with cancer progression.
1.2. Immune Modulation
The compound has been linked to immune system stimulation, particularly through the activation of Toll-like receptors (TLRs). Studies have shown that certain indazole derivatives can enhance the production of pro-inflammatory cytokines, suggesting their potential use as immune adjuvants in vaccine formulations or therapies for immune-related disorders .
1.3. Kinase Inhibition
This compound and its derivatives have been identified as potential inhibitors of Rho-associated protein kinases (ROCKs). These kinases play a crucial role in various cellular processes such as migration and proliferation, making them targets for therapeutic interventions in conditions like cardiovascular diseases, neurodegenerative disorders, and cancer .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship of this compound is essential for optimizing its pharmacological properties.
2.1. Synthesis
The synthesis typically involves the reaction of indazole derivatives with cyanomethyl groups under specific conditions to yield this compound. This synthetic route allows for the introduction of various substituents that can enhance biological activity .
2.2. Structure-Activity Relationship
The biological activity of this compound is influenced by its structural modifications. For example, variations at the N-substituent positions have been shown to significantly affect the compound's potency against specific biological targets, including TLRs and kinases .
Case Studies
Several studies have documented the effects of this compound on various biological systems:
3.1. Cytokine Induction Assays
In vitro assays demonstrated that this compound stimulates human peripheral blood mononuclear cells (PBMCs) to produce cytokines such as IL-6 and IP-10, indicating its role in modulating immune responses .
3.2. Anticancer Efficacy
In vivo studies involving tumor models have shown that this compound exhibits significant anticancer activity by inhibiting tumor growth and enhancing apoptosis in cancer cells .
Data Tables
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-indazol-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(Cyanomethyl)-2-indazol-2-ylacetamide with structurally related acetamide derivatives from the evidence, focusing on substituents, applications, and research findings.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: Thiazole-containing acetamides (e.g., N-(Thiazol-2-yl)acetamide) demonstrate notable anti-inflammatory and analgesic activities due to the electron-rich thiazole ring, which enhances interactions with biological targets .
Physicochemical Properties: Cyano-substituted acetamides (e.g., 2-Cyano-N,N-Diethylacetamide) exhibit high polarity and solubility in organic solvents, making them valuable intermediates in drug synthesis . Crystal structures of thiazole-based acetamides () reveal twisted conformations between aromatic rings (e.g., 79.7° dihedral angle in dichlorophenyl-thiazole derivatives), which influence packing stability and bioavailability .
Toxicity and Safety: Limited toxicological data exist for cyanoacetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide), underscoring the need for further safety evaluations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(Cyanomethyl)-2-indazol-2-ylacetamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the cyanomethyl group can be introduced using N-(cyanomethyl)benzoylamino intermediates under reflux conditions with anhydrous solvents (e.g., acetonitrile or DMF) to minimize hydrolysis. Reaction efficiency depends on temperature control (80–100°C), stoichiometric ratios (1:1.2 for amine to acylating agent), and catalysts like N,N-diisopropylethylamine (DIPEA) to enhance yield . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) .
Q. How should researchers handle safety and stability concerns during synthesis?
- Methodology : Use chemical protective gloves (JIS T 8116), safety goggles (JIS T 8147), and fume hoods to avoid inhalation/contact. Stability tests (TGA/DSC) under nitrogen can identify decomposition thresholds. Store the compound in airtight containers at –20°C to prevent moisture absorption and cyanomethyl group degradation .
Q. What spectroscopic techniques are critical for characterizing N-(Cyanomethyl)-2-indazol-2-ylacetamide?
- Methodology :
- 1H/13C NMR : Confirm cyanomethyl (–CH2CN) protons (δ ~3.8–4.2 ppm) and indazole aromatic protons (δ ~7.2–8.5 ppm).
- FT-IR : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200–2250 cm⁻¹) stretches.
- HRMS : Verify molecular ion [M+H]+ with <2 ppm mass error .
Advanced Research Questions
Q. How can structural modifications of N-(Cyanomethyl)-2-indazol-2-ylacetamide enhance its bioactivity?
- Methodology :
- Pharmacophore Fusion : Introduce electron-withdrawing groups (e.g., –CF3) at the indazole ring to improve target binding, as seen in meta-dicaramide insecticide design .
- SAR Studies : Replace the cyanomethyl group with thiomethyl (–CH2SH) or alkoxy (–CH2OR) to assess solubility and receptor affinity. Use molecular docking (AutoDock Vina) to predict interactions with enzymes like kinase targets .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, IC50 protocols) to minimize variability.
- Meta-Analysis : Cross-reference data from independent repositories (e.g., ChEMBL, PubChem) to identify outliers. Contradictions may arise from impurities (>95% purity required for reliable bioassays) .
Q. What strategies mitigate side reactions during N-(Cyanomethyl)-2-indazol-2-ylacetamide synthesis?
- Methodology :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-alkylated indazole derivatives).
- Optimized Workup : Quench reactions with ice-cold water to precipitate impurities, followed by SPE (C18 cartridges) for desalting .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments for N-(Cyanomethyl)-2-indazol-2-ylacetamide in kinase inhibition studies?
- Methodology :
- Dose Range : Test 0.1–100 µM in triplicate, using ATP-concentration-matched kinase assays (e.g., ADP-Glo™).
- Controls : Include staurosporine (positive control) and DMSO-only wells. Normalize data to baseline activity .
Q. What computational tools are suitable for modeling the compound’s pharmacokinetics?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
